molecular formula C16H12F3N B11847391 N-methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline

N-methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline

Cat. No.: B11847391
M. Wt: 275.27 g/mol
InChI Key: UEISICMJBZSIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline is a multifunctional aromatic amine featuring a trifluoromethyl (-CF₃) group at the para position, a phenylethynyl (-C≡CPh) substituent at the ortho position, and an N-methylated amino group. This compound combines electron-withdrawing (CF₃) and conjugated (phenylethynyl) groups, making it valuable in materials science, pharmaceuticals, and organic synthesis . Its structural complexity allows for tunable electronic properties and reactivity, which are critical in applications such as polymer precursors and bioactive molecules.

Properties

Molecular Formula

C16H12F3N

Molecular Weight

275.27 g/mol

IUPAC Name

N-methyl-2-(2-phenylethynyl)-4-(trifluoromethyl)aniline

InChI

InChI=1S/C16H12F3N/c1-20-15-10-9-14(16(17,18)19)11-13(15)8-7-12-5-3-2-4-6-12/h2-6,9-11,20H,1H3

InChI Key

UEISICMJBZSIJT-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C(F)(F)F)C#CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Nitration and Trifluoromethylation of Aniline Derivatives

The synthesis often begins with nitro-substituted precursors due to the stability of nitro groups during subsequent transformations. Patent EP0381010A2 describes the preparation of 2-nitro-4-trifluoromethyl-aniline via ammonolysis of 4-chloro-3-nitro-benzotrifluoride under high-temperature aqueous conditions (80–150°C). Excess ammonia (200–1000 mol%) and copper catalysts (e.g., CuCO₃ or Cu₂O) facilitate nucleophilic aromatic substitution, achieving yields >70%. This method avoids toxic phosgene intermediates used in earlier routes, enhancing scalability.

The resulting 2-nitro-4-trifluoromethyl-aniline undergoes methylation at the amine position. Reductive alkylation using formaldehyde and hydrogen gas (H₂) in the presence of palladium-on-carbon (Pd/C) converts the nitro group to a methylamine. However, competitive reduction of the trifluoromethyl group remains a challenge, necessitating controlled H₂ pressure (1–3 atm) and low temperatures (0–5°C).

Palladium-Catalyzed Alkyne Coupling

Sonogashira Reaction for Phenylethynyl Installation

The phenylethynyl moiety is introduced via palladium-catalyzed cross-coupling, as demonstrated in ACS Omega (2022). Using N-tosyl-2-iodo-4-(trifluoromethyl)aniline and phenylacetylene, the Sonogashira reaction proceeds under mild conditions (room temperature, 24 hours) with Pd(PPh₃)₄ and copper iodide (CuI) as co-catalysts. Key parameters include:

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% Pd, 10 mol% CuIMaximizes turnover
SolventTHF/Pyridine (4:1)Enhances solubility
Reaction Time24–48 hoursEnsures completion
BaseTriethylamineNeutralizes HI byproduct

This method achieves 70–80% yields while preserving the trifluoromethyl group. Post-coupling, the tosyl protecting group is removed via hydrolysis (KOH/EtOH, 60°C), yielding the free aniline.

Copper-Mediated Amination and Methylation

Ullmann-Type Coupling for N-Methylation

Copper catalysts enable direct N-methylation of 2-(phenylethynyl)-4-(trifluoromethyl)aniline. Ullmann coupling with methyl iodide (CH₃I) and copper(I) oxide (Cu₂O) in dimethylformamide (DMF) at 120°C for 12 hours provides moderate yields (50–60%). Side products include di-methylated amines and alkyne oligomers, necessitating chromatographic purification.

One-Pot Sequential Functionalization

Recent advances combine nitro reduction, alkyne coupling, and methylation in a single reactor. For example, hydrogenation of 2-nitro-4-trifluoromethyl-benzene derivatives over Raney nickel (Ni) generates the aniline intermediate, which undergoes in situ methylation with dimethyl sulfate ((CH₃)₂SO₄) and subsequent Sonogashira coupling. While this approach reduces isolation steps, yields remain lower (40–50%) due to competing side reactions.

Comparative Analysis of Synthesis Methods

Efficiency Metrics Across Routes

The table below contrasts key preparation methods:

MethodYield (%)Purity (%)Key AdvantageLimitation
Pd-Catalyzed Coupling8095Mild conditions, high selectivityRequires tosyl protection
Copper Amination6085Direct methylationOligomerization side reactions
One-Pot Sequential5075Reduced isolation stepsLow yield due to competing pathways

Structural Sensitivity of Trifluoromethyl Groups

The electron-withdrawing nature of the trifluoromethyl group (-CF₃) complicates alkylation and coupling steps. For instance, strong bases (e.g., NaOH) induce defluorination, while elevated temperatures (>100°C) promote decomposition. Successful strategies employ polar aprotic solvents (DMF, THF) and avoid prolonged heating .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Halogens, acids, bases; reaction conditions vary depending on the specific substitution being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound serves as a significant building block in the synthesis of new pharmaceuticals due to its unique electronic properties. The trifluoromethyl group is known for its electron-withdrawing characteristics, which can enhance the biological activity of derivatives synthesized from this compound. Research indicates that compounds with similar structures have shown potential as therapeutic agents, particularly in targeting specific biological pathways.

Biological Activity
N-methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline has been studied for its interactions with various biological targets. Preliminary studies suggest that modifications to this compound could lead to derivatives with enhanced antitumor or antimicrobial activities. For instance, related compounds have been evaluated for their efficacy against pathogens such as Mycobacterium tuberculosis, indicating a promising avenue for further research in developing affordable antitubercular agents .

Material Science

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to participate in charge transfer processes positions it as a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of trifluoromethyl groups can enhance the stability and efficiency of these devices.

Synthesis and Reaction Mechanisms

Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions that allow for the functionalization of alkynes. These methodologies are crucial for developing derivatives that may possess improved pharmacological properties or novel functionalities in materials science .

Case Studies

Therapeutic Potential
In one study, derivatives of similar structures were synthesized and tested against M. tuberculosis, showing promising results with minimal inhibitory concentrations ranging from 4 to 64 μg/mL. The most potent derivative demonstrated significant activity against both standard and rifampin-resistant strains, suggesting that modifications based on the structure of this compound could lead to effective new treatments .

Material Applications
Research into the use of this compound in organic electronics has shown that devices incorporating fluorinated compounds exhibit improved performance metrics, including higher stability and efficiency in charge transport mechanisms .

Mechanism of Action

The mechanism of action of N-methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural analogs differ in substituent type, position, and functional groups, influencing their physicochemical and electronic properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Key Properties/Applications Reference
N-Methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline C₁₆H₁₂F₃N 275.27* -CF₃ (para), -C≡CPh (ortho), N-methyl High electron-withdrawing effect; potential in polymers/pharma
2-(Phenylethynyl)-4-(trifluoromethyl)aniline C₁₅H₁₀F₃N 261.24 -CF₃ (para), -C≡CPh (ortho) Lower solubility vs. N-methyl analog; Sonogashira coupling precursor
4-Methyl-2-(phenylethynyl)aniline C₁₅H₁₃N 207.27 -CH₃ (para), -C≡CPh (ortho) Electron-donating methyl enhances solubility; intermediate in indole synthesis
4-(Phenylethynyl)aniline C₁₄H₁₁N 193.24 -C≡CPh (para) Baseline for conjugation studies; m.p. 126–128°C
N-Methyl-4-(trifluoromethyl)aniline C₈H₈F₃N 175.15 -CF₃ (para), N-methyl Simplified analog; used in urea derivatives synthesis

*Calculated based on substituent contributions.

Physicochemical Properties

  • Electron Effects :
    • The CF₃ group strongly withdraws electrons, deactivating the ring toward electrophilic substitution.
    • The phenylethynyl group enhances conjugation, enabling π-stacking in materials .
    • N-Methylation reduces basicity (pKa ~1–2 units lower than aniline) and improves lipid solubility .
  • Solubility : The trifluoromethyl group reduces polarity, favoring organic solvents (e.g., DCM, THF), while phenylethynyl increases molecular rigidity.

Biological Activity

N-methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline is an organic compound notable for its unique structural features, which include a trifluoromethyl group and a phenylethynyl moiety attached to an aniline backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H14F3N. The trifluoromethyl group is recognized for its electron-withdrawing characteristics, which can significantly alter the compound's reactivity and biological activity. These properties are critical in understanding how the compound interacts with biological systems.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Antagonism at Nicotinic Receptors : Some studies suggest that modifications in the structure of related compounds can lead to selective antagonism at nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This is crucial as nAChRs are implicated in numerous physiological processes and diseases, including neurodegenerative disorders and cancer .
  • Potential Anticancer Activity : The structure of this compound suggests it may interact with pathways involved in cancer cell proliferation. Similar compounds have shown promise in inhibiting tumor growth through various mechanisms, including receptor modulation and induction of apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for predicting the biological behavior of this compound. Key findings from SAR studies include:

  • Electron-Withdrawing Effects : The presence of the trifluoromethyl group enhances the compound's reactivity, potentially increasing its binding affinity to target receptors.
  • Comparative Analysis : A comparative analysis with structurally similar compounds highlights that modifications can lead to significant changes in biological activity. For instance, removing the trifluoromethyl group may result in increased nucleophilicity, altering interaction dynamics with biological targets.
Compound NameKey FeaturesUnique Aspects
This compoundContains trifluoromethyl and phenylethynyl groupsHigh electron-withdrawing capacity
N-methyl-2-(phenylethynyl)anilineSimilar structure without trifluoromethyl groupMore nucleophilic due to lack of electron withdrawal
4-(trifluoromethyl)anilineSimple aniline structureFocus on electron-withdrawing effects
Phenylethyne derivativesVarious substitutions availableVersatile reactivity based on substitution

Case Studies and Research Findings

  • Nicotinic Receptor Interaction : A study exploring analogs of nAChR antagonists found that structural modifications could enhance selectivity for specific receptor subtypes, suggesting that this compound might be optimized for similar effects .
  • Cytotoxicity Studies : Investigations into related compounds have demonstrated their ability to induce ferroptosis, a form of regulated cell death associated with cancer treatment. These findings indicate that this compound may also possess cytotoxic properties worth exploring further .
  • Pharmacological Potential : The pharmacological profile of structurally similar compounds suggests that this compound could be a candidate for therapeutic development targeting various diseases, including cancer and neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : A viable synthetic approach involves multi-step reactions, such as coupling a trifluoromethyl-substituted aniline precursor with phenylethynyl groups via palladium-catalyzed cross-coupling (e.g., Sonogashira reaction). Key conditions include:

  • Use of anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of intermediates.
  • Catalytic systems like Pd(PPh₃)₄/CuI for alkyne-aryl coupling.
  • Temperature control (60–80°C) to balance reaction rate and side-product formation .
    • Data Table :
StepReagents/ConditionsYield (%)Reference
1Pd(PPh₃)₄, CuI, THF28–45

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and phenylethynyl protons (δ ~3.0–3.5 ppm in ¹H NMR).
  • IR Spectroscopy : Confirm C≡C stretch (~2100 cm⁻¹) and N–H stretches (~3300–3500 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for the synthesis of this compound?

  • Methodological Answer : Yield variations often stem from competing side reactions (e.g., alkyne dimerization or incomplete deprotection). Strategies include:

  • Screening ligands (e.g., XPhos) to enhance Pd catalyst efficiency.
  • Using flow chemistry to improve mixing and heat transfer.
  • Monitoring reaction progress via in situ FTIR or LC-MS to identify bottlenecks .

Q. What computational methods are used to predict the reactivity of the trifluoromethyl and phenylethynyl groups in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations model:

  • Electron-withdrawing effects : The trifluoromethyl group lowers LUMO energy, enhancing electrophilic substitution at the para position.
  • Alkyne conjugation : Phenylethynyl groups stabilize transition states in cycloaddition reactions.
  • Software: Gaussian or ORCA with B3LYP/6-31G* basis sets .

Q. How does the compound’s electronic profile influence its application in materials science?

  • Methodological Answer : The trifluoromethyl group increases lipophilicity and thermal stability, making the compound suitable for:

  • Organic semiconductors : Charge transport studies via cyclic voltammetry (CV) to measure HOMO/LUMO levels.
  • Liquid crystals : Polarized optical microscopy (POM) to assess mesophase behavior.
  • Data Table :
PropertyMeasurement TechniqueTypical ValueReference
HOMO (eV)CV-5.8 to -6.2

Contradiction Analysis

Q. Why do biological activity studies of this compound show variability across different assays?

  • Methodological Answer : Discrepancies may arise from:

  • Purity issues : Residual solvents or byproducts (e.g., dehalogenated intermediates) can skew results. Use HPLC (C18 column, acetonitrile/water gradient) for purity >98% .
  • Assay conditions : Varying pH or solvent polarity (e.g., DMSO vs. aqueous buffer) alters solubility and bioavailability. Standardize protocols using OECD guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.